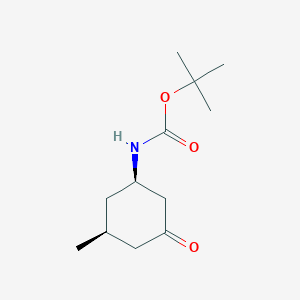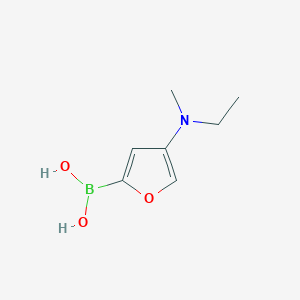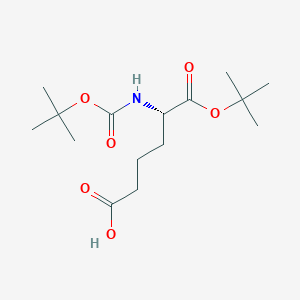
Anthracene-2,3,6,7-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-2,3,6,7-tetracarbonitrile is a chemical compound with the molecular formula C18H6N4 and a molecular weight of 278.27 g/mol . It is typically found as a white crystalline solid, although it can sometimes appear yellow . This compound is primarily used as an intermediate in organic synthesis and as a ligand in coordination chemistry .
Preparation Methods
The synthesis of Anthracene-2,3,6,7-tetracarbonitrile can be achieved through the reaction of anthracene-2,3,6,7-tetracarboxaldehyde with suitable nitrile reagents . This process requires strict reaction conditions and safety measures due to the reactivity of the intermediates involved . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and efficiency .
Chemical Reactions Analysis
Anthracene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions typically yield anthracene derivatives with reduced nitrile groups.
Substitution: It can undergo substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthracene-2,3,6,7-tetracarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Anthracene-2,3,6,7-tetracarbonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. It acts as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . The pathways involved include coordination to metal centers and subsequent activation of substrates for further reactions .
Comparison with Similar Compounds
Anthracene-2,3,6,7-tetracarbonitrile can be compared with other anthracene derivatives such as:
Anthracene-2,3,6,7-tetramine: Similar in structure but with amine groups instead of nitrile groups.
Anthracene-2,3-dicarbonitrile: Contains fewer nitrile groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its four nitrile groups, which provide distinct reactivity and coordination properties compared to its analogs .
Properties
Molecular Formula |
C18H6N4 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
anthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H6N4/c19-7-15-3-11-1-12-4-16(8-20)18(10-22)6-14(12)2-13(11)5-17(15)9-21/h1-6H |
InChI Key |
WVOOPDGZLVNMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)





![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)



